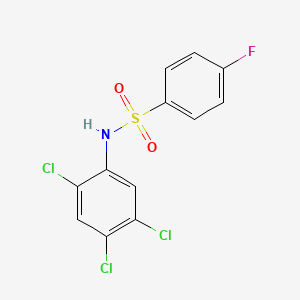
4-fluoro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
説明
4-fluoro-N-(2,4,5-trichlorophenyl)benzenesulfonamide, commonly known as "FTCB," is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular weight of 397.63 g/mol and a melting point of 214-217°C. FTCB is a derivative of the well-known sulfonamide drug, sulfanilamide, which was discovered in the 1930s and was the first antibiotic to be used in medical practice.
作用機序
The mechanism of action of FTCB involves the inhibition of specific enzymes such as CA IX and AChE. Inhibition of CA IX by FTCB leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells. Inhibition of AChE by FTCB leads to an increase in the levels of the neurotransmitter acetylcholine, which is involved in various physiological processes such as memory and learning.
Biochemical and Physiological Effects:
FTCB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FTCB inhibits the activity of CA IX and AChE with IC50 values in the micromolar range. In vivo studies in animal models have shown that FTCB inhibits the growth of tumors and improves cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
One of the main advantages of FTCB is its ability to selectively target specific enzymes such as CA IX and AChE, which makes it a promising lead compound for the development of new drugs. Additionally, FTCB has been shown to have low toxicity in animal models, which is a desirable characteristic for drug candidates. However, one of the limitations of FTCB is its relatively low potency compared to other inhibitors of CA IX and AChE.
将来の方向性
There are several future directions for the research on FTCB. One direction is to optimize the synthesis method of FTCB to improve its yield and purity. Another direction is to investigate the structure-activity relationship of FTCB to identify more potent derivatives. Additionally, further research is needed to elucidate the mechanism of action of FTCB and its potential applications in other fields such as infectious diseases and neurological disorders.
科学的研究の応用
FTCB has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug discovery. In cancer research, FTCB has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. FTCB has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. Additionally, FTCB has been investigated as a potential lead compound for the development of new drugs for the treatment of bacterial infections.
特性
IUPAC Name |
4-fluoro-N-(2,4,5-trichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3FNO2S/c13-9-5-11(15)12(6-10(9)14)17-20(18,19)8-3-1-7(16)2-4-8/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJVZBCSYJOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
![3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844995.png)
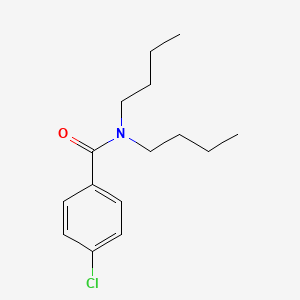

![2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B3845006.png)
![2-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]ethanol](/img/structure/B3845020.png)
![3-(2-fluorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845026.png)
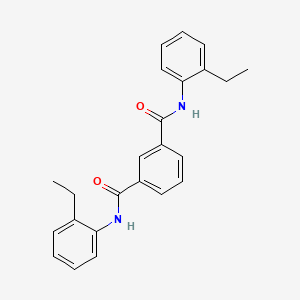
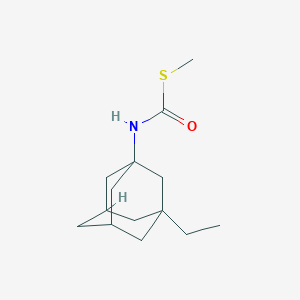
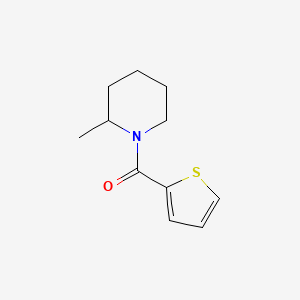
![1-({3-[(3-methoxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)-2-methyl-1H-benzimidazole](/img/structure/B3845070.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3845078.png)

